![molecular formula C21H15F3N4O B2376537 2,2-ジフェニル-N-(2-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-イル)アセトアミド CAS No. 2034583-24-7](/img/structure/B2376537.png)
2,2-ジフェニル-N-(2-(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-6-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine scaffold contributes to the compound’s unique chemical properties and biological activities.
科学的研究の応用
Chemical Structure and Synthesis
The compound is characterized by a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine moiety. The synthesis typically involves reactions between 2,2-diphenylacetic acid and 6-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, followed by characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, contributing to its biological efficacy .
Antagonism of Estrogen Receptor Beta
One of the most significant applications of 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is its role as a selective antagonist of estrogen receptor beta (ERβ). Research indicates that this compound exhibits potent activity against various cancer cell lines, particularly ovarian cancer models such as SKOV3 and OV2008. The molecular mechanism involves binding interactions with ERβ that alter gene expression related to cancer progression .
Inhibition of Enzymes
The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. Its interaction with cyclin-dependent kinase 2 distinguishes it from other derivatives, suggesting its capability as a therapeutic agent in anti-cancer therapies. The unique structural features allow it to modulate signaling pathways critical for cancer progression .
Case Study 1: Ovarian Cancer Models
In a study assessing the effects of this compound on ovarian cancer cell lines, it was observed that treatment led to significant inhibition of cell growth and induction of apoptosis. The results indicated that the compound could effectively suppress tumor growth in vitro, highlighting its potential as a therapeutic candidate for hormone-related cancers .
Case Study 2: Dual Inhibition Mechanisms
Further research into structurally similar compounds has revealed their dual inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These compounds exhibited IC50 values ranging from 0.3 to 24 µM in antiproliferative assays. Such findings suggest that compounds like 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide may also possess multitargeting capabilities in cancer treatment .
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Ovarian Cancer Model | SKOV3 | Not specified | Significant growth inhibition |
Dual Inhibition Study | Various | 0.3 - 24 | Potent antiproliferative activity |
作用機序
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are activated by the hormone estrogen and play crucial roles in numerous biological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound acts as a selective antagonist for ERβ . It binds to ERβ and inhibits its activity, showing a 36-fold selectivity for ERβ over ERα . This means it preferentially blocks the action of estrogen on ERβ, without significantly affecting ERα .
Biochemical Pathways
The compound’s antagonistic action on ERβ affects several biochemical pathways. For instance, it reduces Follicle-Stimulating Hormone (FSH)-mediated cAMP production by 80% . A high dose of the compound slightly increases class 1 Igf1 mRNA expression .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability when administered in suitable formulations
Result of Action
The compound’s antagonistic action on ERβ has various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that blocking ERβ can have a proliferative effect in certain cellular contexts .
Action Environment
It is known that the compound is stable at temperatures of 2-8°c , suggesting that it may be sensitive to heat. The compound’s solubility in DMSO also suggests that it may be affected by the presence of certain solvents.
生化学分析
Biochemical Properties
This compound is known to interact with various enzymes, proteins, and other biomolecules. It is a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα , and is a silent antagonist of ERβ .
Cellular Effects
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has been observed to have significant effects on various types of cells and cellular processes. For instance, it significantly enhanced cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a microwave-assisted Suzuki–Miyaura cross-coupling reaction.
Introduction of the Acetamide Group: The acetamide group can be introduced through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrimidine derivative reacts with an appropriate acetamide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar biological applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These derivatives share structural similarities and biological activities with the target compound.
Uniqueness
2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. Additionally, its specific interaction with CDK2/cyclin A2 distinguishes it from other similar compounds.
生物活性
2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group and two phenyl groups. The synthesis typically involves the reaction of 2,2-diphenylacetic acid with 6-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine using various synthetic methodologies .
Table 1: Structural Characteristics
Property | Details |
---|---|
Molecular Formula | C19H17F3N4O |
Molecular Weight | 355.36 g/mol |
Chemical Structure | Pyrazolo[1,5-a]pyrimidine derivative |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2,2-diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can inhibit the proliferation of various cancer cell lines.
Case Studies
- MCF7 Cell Line : The compound demonstrated an IC50 value of approximately 12.50 µM against MCF7 breast cancer cells, indicating moderate cytotoxicity .
- NCI-H460 Cell Line : Another study reported an IC50 value of 42.30 µM against NCI-H460 lung cancer cells .
Table 2: Anticancer Activity Summary
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.50 |
NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
Findings
- The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .
Table 3: COX-2 Inhibition Data
Compound | IC50 (µmol) |
---|---|
2,2-Diphenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | 0.04 ± 0.02 |
Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound was tested for its ability to inhibit biofilm formation and quorum sensing in bacterial cultures.
Results
The compound exhibited significant antibacterial activity against various strains, further indicating its potential as an antimicrobial agent .
特性
IUPAC Name |
2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O/c22-21(23,24)17-11-18-25-12-16(13-28(18)27-17)26-20(29)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQHIGMWUPIGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。